3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
CAS No.:
Cat. No.: VC16321336
Molecular Formula: C21H17FN4S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4S |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C21H17FN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3 |
| Standard InChI Key | NJLGPUYNDODQIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine, reflects its polycyclic framework . Key structural components include:
-
A 1,2,4-triazole core (positions 1, 2, 4), which serves as a bioisostere for carboxylic acid groups in quinolone antibiotics .
-
3-Fluorophenylmethylthio substituent at position 5, introducing electron-withdrawing effects that may enhance membrane permeability.
-
4-Methylphenyl group at position 4, contributing hydrophobic interactions with target proteins .
-
4-Pyridyl moiety at position 5, enabling hydrogen bonding with microbial enzymes.
The canonical SMILES representation, CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4, confirms these substituents’ positions .
Physicochemical Properties
Table 1 summarizes critical molecular descriptors derived from PubChem and VulcanChem data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇FN₄S |
| Molecular Weight | 376.5 g/mol |
| XLogP | 4.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 76.7 Ų |
The relatively high lipophilicity (XLogP ≈ 4.9) suggests favorable cell membrane penetration, a trait correlated with intracellular antibacterial action in triazole derivatives .
Synthesis and Characterization
Analytical Confirmation
Structural validation employs:
-
NMR Spectroscopy: Expected signals include a singlet for the methyl group (δ 2.35 ppm), multiplet for pyridyl protons (δ 8.50–7.10 ppm), and fluorine-coupled aromatic peaks (δ 7.40–6.80 ppm) .
-
Mass Spectrometry: ESI-MS predicts a [M+H]⁺ ion at m/z 377.1231, with fragmentation patterns indicating loss of the methylphenyl (C₇H₇, 91 Da) and pyridyl (C₅H₄N, 78 Da) groups .
Biological Activity and Mechanism
| Compound | MIC (μg/mL) vs. S. aureus | Key Substituents |
|---|---|---|
| Ciprofloxacin | 0.03 | Carboxylic acid, piperazinyl |
| Fluconazole | N/A (antifungal) | Difluorophenyl, triazole |
| Target Compound | Not tested | 3-Fluorophenylthio, pyridyl |
Structure-Activity Relationships (SAR)
-
Fluorine Position: 3-Fluorophenyl derivatives exhibit superior antibacterial activity over 2- or 4-fluoro isomers due to optimized dipole interactions .
-
Methylphenyl vs. Hydroxyphenyl: Hydrophobic 4-methylphenyl enhances membrane permeation compared to polar hydroxyphenyl analogs.
-
Pyridyl vs. Phenyl: Nitrogen in the pyridyl ring enables additional hydrogen bonds with Asp86 in DNA gyrase, potentially boosting potency .
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
Predicted using PubChem data and QSAR models:
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP and TPSA < 80 Ų .
-
Metabolism: Likely CYP3A4 substrate; fluorophenyl groups resist oxidative debromination, prolonging half-life .
-
Toxicity: Ames test predictions suggest low mutagenic risk, but hepatotoxicity alerts arise from the methylthio group.
Solubility and Formulation
-
Aqueous Solubility: Estimated 0.012 mg/mL (25°C), necessitating co-solvents (e.g., PEG 400) for in vivo studies .
-
Salt Formation: Protonation at pyridyl nitrogen (pKa ≈ 3.1) allows hydrochloride salt preparation to enhance solubility.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Scale-up via continuous flow chemistry to improve yield beyond batch methods .
-
In Vitro Screening: MIC determination against ESKAPE pathogens and Candida albicans.
-
Target Identification: Fluorescence polarization assays to quantify DNA gyrase binding affinity .
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume